molecular formula C16H20N2O2S B7067085 N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine

Cat. No.: B7067085
M. Wt: 304.4 g/mol
InChI Key: BXTQPKXWJXVDSC-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine is a complex organic compound characterized by the presence of a dioxothiolan ring and an isoquinoline moiety

Properties

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12(18-11-14-6-4-10-21(14,19)20)16-15-7-3-2-5-13(15)8-9-17-16/h2-3,5,7-9,12,14,18H,4,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTQPKXWJXVDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)NCC3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the dioxothiolan ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-dioxothiolan-2-yl)methyl]-1-isoquinolin-1-ylethanamine is unique due to the combination of the dioxothiolan ring and isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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